molecular formula C18H18O3 B1292237 2-Acetoxy-4'-propylbenzophenone CAS No. 890098-42-7

2-Acetoxy-4'-propylbenzophenone

Cat. No.: B1292237
CAS No.: 890098-42-7
M. Wt: 282.3 g/mol
InChI Key: ABTMGXCVFXMELF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-propylbenzophenone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-propylbenzoyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 4’-propylbenzophenone.

    Acetylation: The next step involves the acetylation of 4’-propylbenzophenone with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for 2-Acetoxy-4’-propylbenzophenone are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-propylbenzophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-propylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The benzophenone core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-4’-propylbenzophenone is unique due to the presence of both the acetoxy and propyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in its analogs .

Properties

IUPAC Name

[2-(4-propylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-6-14-9-11-15(12-10-14)18(20)16-7-4-5-8-17(16)21-13(2)19/h4-5,7-12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTMGXCVFXMELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641580
Record name 2-(4-Propylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-42-7
Record name Methanone, [2-(acetyloxy)phenyl](4-propylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Propylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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